6-methoxy-4-methyl-N-(4-methyl-2-pyrimidinyl)-2-quinazolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-methoxy-4-methyl-N-(4-methyl-2-pyrimidinyl)-2-quinazolinamine, also known as PD153035, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR). This receptor is overexpressed in many cancers, making it an attractive target for cancer therapy. PD153035 has been extensively studied for its potential as an anti-cancer agent.
Mechanism of Action
Target of Action
It is suggested that the compound may have a significant inhibitory effect on certain common ret (c-ret) oncogenic mutations .
Mode of Action
It is suggested that the compound may interact with its targets, possibly through a mechanism involving the amine group present in its structure, which exhibits significant basicity . The carbonyl group in its structure can be considered to exist in an enol form, and its hydroxyl group can undergo corresponding nucleophilic substitution reactions under alkaline conditions .
Biochemical Pathways
It is suggested that the compound may affect pathways related to the function of the ret protein, given its potential inhibitory effect on ret oncogenic mutations .
Pharmacokinetics
It is noted that the compound is insoluble in water but soluble in strong polar organic solvents . This could potentially impact its bioavailability.
Result of Action
Given its potential inhibitory effect on ret oncogenic mutations , it can be inferred that the compound may have a role in inhibiting the proliferation of cells with these mutations.
Biochemical Analysis
Biochemical Properties
6-methoxy-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of inducible nitric oxide synthase (iNOS) isolated from mouse RAW 264.7 cells . The inhibition of iNOS suggests that 6-methoxy-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine may modulate nitric oxide production, which is crucial in inflammatory responses and cellular signaling pathways.
Cellular Effects
The effects of 6-methoxy-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of inducible nitric oxide synthase in mouse RAW 264.7 cells, thereby impacting nitric oxide production and subsequent cellular responses . Additionally, the compound’s interaction with cellular proteins may alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of 6-methoxy-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its inhibition of inducible nitric oxide synthase suggests a direct binding interaction with the enzyme, preventing its normal function . This inhibition can result in reduced nitric oxide production, which has downstream effects on cellular signaling and inflammatory responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-methoxy-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained inhibition of inducible nitric oxide synthase, leading to prolonged effects on cellular signaling pathways and inflammatory responses.
Dosage Effects in Animal Models
The effects of 6-methoxy-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits inducible nitric oxide synthase without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential cytotoxicity and disruption of normal cellular functions. These threshold effects highlight the importance of dosage optimization in experimental settings to achieve desired outcomes while minimizing toxicity.
Metabolic Pathways
6-methoxy-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s interaction with inducible nitric oxide synthase suggests its involvement in the nitric oxide synthesis pathway . Additionally, its effects on gene expression and cellular metabolism indicate potential interactions with other metabolic enzymes and pathways, influencing metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 6-methoxy-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine within cells and tissues are critical for its activity and function. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution within cells . These interactions can affect the compound’s localization and accumulation, influencing its overall efficacy and cellular effects.
Subcellular Localization
The subcellular localization of 6-methoxy-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can impact the compound’s interactions with biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
6-methoxy-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c1-9-6-7-16-14(17-9)20-15-18-10(2)12-8-11(21-3)4-5-13(12)19-15/h4-8H,1-3H3,(H,16,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVBYTODWOUHQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC2=NC(=C3C=C(C=CC3=N2)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.